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molecular formula C12H15NO2 B8743037 Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate CAS No. 53400-63-8

Methyl 3-methyl-5,6,7,8-tetrahydroquinoline-8-carboxylate

Cat. No. B8743037
M. Wt: 205.25 g/mol
InChI Key: WFVSNGIXEIRSCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04577022

Procedure details

8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline, prepared as in Example 3, is blown over onto ether at 0° C. through which a vigorous stream of CO2 gas is being passed. After the addition the resulting solid, lithium 5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline-8-carboxylate, is removed by filtration. This is then dissolved in methanol (200 ml) and the solution treated with HCl gas to excess and heated at reflux for 4 hours. The solvent is removed in vacuo and the residue dissolved in water (50 ml), made alkaline with 2N NaOH and extracted with chloroform. The extracts are dried, evaporated and the residue distilled to give the title compound as a pale yellow oil bp 120°/0.25 mm.
Name
8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
lithium 5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline-8-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li][C:2]1([Si](C)(C)C)C2N=CC(C)=CC=2CCC1.C(=O)=O.[CH3:20][C:21]1[CH:22]=[N:23][C:24]2[C:25]([Si](C)(C)C)([C:31]([O-:33])=[O:32])[CH2:26][CH2:27][CH2:28][C:29]=2[CH:30]=1.[Li+]>>[CH3:2][O:33][C:31]([CH:25]1[C:24]2[N:23]=[CH:22][C:21]([CH3:20])=[CH:30][C:29]=2[CH2:28][CH2:27][CH2:26]1)=[O:32] |f:2.3|

Inputs

Step One
Name
8-Lithio-5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C1(CCCC=2C=C(C=NC12)C)[Si](C)(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Three
Name
lithium 5,6,7,8-tetrahydro-3-methyl-8-trimethylsilylquinoline-8-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=NC=2C(CCCC2C1)(C(=O)[O-])[Si](C)(C)C.[Li+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is blown over onto ether at 0° C. through which
CUSTOM
Type
CUSTOM
Details
is removed by filtration
DISSOLUTION
Type
DISSOLUTION
Details
This is then dissolved in methanol (200 ml)
ADDITION
Type
ADDITION
Details
the solution treated with HCl gas to excess and
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
The solvent is removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in water (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
CUSTOM
Type
CUSTOM
Details
The extracts are dried
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
the residue distilled

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1CCCC=2C=C(C=NC12)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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